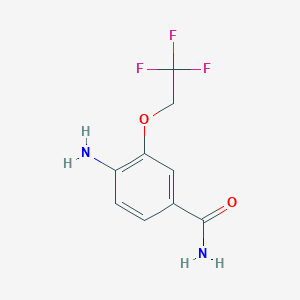

4-Amino-3-(2,2,2-trifluoroethoxy)benzamide

Description

Properties

IUPAC Name |

4-amino-3-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-3-5(8(14)15)1-2-6(7)13/h1-3H,4,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAMQMPDQKNHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 2,2,2-Trifluoroethoxy Group

The initial critical step in the synthesis is the formation of the trifluoroethoxy-substituted benzene intermediate. This is typically achieved by reacting a dibromobenzene or dihydroxybenzene derivative with a trifluoroethoxy source.

- Starting Material: 2,5-dibromotoluene or 1,4-dibromobenzene

- Reagent: Sodium 2,2,2-trifluoroethoxide, generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal

- Catalyst: Copper (II) sulfate (CuSO4) as a copper-containing catalyst

- Solvent: N,N-dimethylformamide (DMF), an aprotic polar solvent

- Temperature: 85–105°C

- Reaction: Nucleophilic aromatic substitution where the bromine atoms are replaced by trifluoroethoxy groups

This reaction yields 2,5-bis(2,2,2-trifluoroethoxy)toluene or 1,4-bis(2,2,2-trifluoroethoxy)benzene with high yield (approximately 80–85%) under optimized conditions.

Oxidation to Corresponding Benzoic Acid

The methyl group on the trifluoroethoxy-substituted toluene is oxidized to a carboxylic acid to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

- Oxidants: Potassium permanganate (KMnO4) or sodium permanganate (NaMnO4)

- Conditions: The reaction mixture is heated to 85–95°C, with gradual addition of oxidant to maintain temperature around 90–100°C

- Workup: Filtration to remove manganese oxide precipitate, washing with water, and drying under reduced pressure

- Yield: Approximately 81.6% isolated yield as an off-white powder with melting point 121–125°C

Amidation to Form the Benzamide

The acid chloride is reacted with an amine to form the benzamide linkage. For 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide, the amine component is introduced via selective substitution.

- Amines Used:

- 2-(aminomethyl)piperidine (for one-step amidation)

- 2-(aminomethyl)pyridine followed by catalytic hydrogenation (two-step process)

- Catalysts: Platinum or palladium on carbon for hydrogenation step

- Solvent: Water or suitable organic solvents

- Conditions: Hydrogenation under pressure (0.39 to 0.59 MPa) at 69–72°C for 3–5 hours

- Selectivity: The two-step process via the pyridine intermediate is preferred commercially due to better selectivity and fewer side products compared to direct amidation

Alternative Synthetic Routes and Considerations

- Direct One-Step Amidation: Reacting acid chloride directly with 2-(aminomethyl)piperidine can lead to non-selective acylation on both nitrogen atoms, producing isomer mixtures, which complicates purification.

- Multi-Step Process via Pyridine Intermediate: Preferred for higher selectivity and purity, involving amidation with 2-(aminomethyl)pyridine and subsequent catalytic hydrogenation to reduce the pyridine ring to piperidine.

- Use of Alkylating Agents: When starting from hydroxy-substituted benzene, alkylation with trifluoroethoxy reagents such as CF3CH2O-SO2CF3 in the presence of weak bases (e.g., potassium carbonate) and solvents like acetone or DMF is effective.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,5-dibromotoluene + NaOCF2CF3, CuSO4 catalyst, DMF, 85–105°C | High yield trifluoroethoxy-substituted toluene | ~80–85% yield |

| 2 | Oxidation | KMnO4 or NaMnO4, 85–95°C | Converts methyl to carboxylic acid | ~81.6% isolated yield |

| 3 | Acid chloride formation | Thionyl chloride, reflux | Acid chloride intermediate, unstable | Used immediately |

| 4 | Amidation | Acid chloride + 2-(aminomethyl)pyridine + catalytic hydrogenation | Two-step process preferred for selectivity | High purity benzamide product |

| 5 | Alternative alkylation | Phenol or hydroxybenzene + CF3CH2O-SO2CF3, base, acetone/DMF | Alkylation to introduce trifluoroethoxy group | Efficient under mild base |

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro compounds can be reduced back to amino derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids and bases.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzamides .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity Studies : The compound is under investigation for its potential biological activities. Its trifluoroethoxy group enhances lipophilicity, enabling better penetration into cell membranes. This property allows it to interact with various biomolecules, including enzymes and receptors.

- Inhibition of Histone Deacetylases : Preliminary studies suggest that compounds with structural similarities may selectively inhibit histone deacetylases (HDACs), indicating potential applications in cancer therapy.

Medicine

- Pharmaceutical Intermediate : Research is ongoing into the compound's role as a pharmaceutical intermediate. Its ability to modulate enzyme activity could lead to therapeutic effects in treating diseases such as cancer and inflammatory disorders .

- Treatment of Neoplastic Diseases : The compound has shown efficacy in inhibiting protein kinase activity associated with various neoplastic diseases, including leukemia and solid tumors. It targets specific kinases involved in cell proliferation and angiogenesis .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemistry | Building block for synthesizing complex molecules | Used in nucleophilic substitutions |

| Biology | Interaction studies with biomolecules | Potential HDAC inhibition for cancer therapy |

| Medicine | Pharmaceutical intermediate for treating neoplastic diseases | Inhibition of protein kinases in leukemia |

| Mechanism of Action | Enhances lipophilicity for better cellular penetration | Modulates enzyme activities |

Case Study 1: Anticancer Activity

A study investigated the effects of 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide on various cancer cell lines. Results indicated that the compound inhibited cell proliferation by modulating kinase activity involved in tumor growth. The study highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Inhibition of Angiogenesis

Research demonstrated that the compound effectively inhibited angiogenesis in vitro by blocking specific signaling pathways associated with vascular endothelial growth factor (VEGF). This finding suggests its utility in treating diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy .

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Data

Key Observations:

- Substituent Position : Flecainide and its impurities (e.g., 2,5-bis(trifluoroethoxy)benzamide derivatives) highlight the importance of substituent placement. Antiarrhythmic activity is maximized when trifluoroethoxy groups occupy the 2,5-positions on the benzamide ring . The 3-position substitution in the target compound may reduce steric hindrance but could diminish cardiac sodium channel binding compared to 2,5-substituted analogues.

- Fluorine Content: Bis(trifluoroethoxy) compounds (e.g., Flecainide) exhibit enhanced metabolic stability and lipophilicity compared to mono-substituted derivatives, as seen in their higher melting points and yields (Table 1) .

- Biological Activity: Flecainide’s potency as a sodium channel blocker is attributed to its bis(trifluoroethoxy) groups and piperidinylmethyl side chain . In contrast, 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide lacks the second trifluoroethoxy group, which may limit its antiarrhythmic efficacy but could offer advantages in other therapeutic areas, such as antifungal or insecticidal applications (see for similar pesticide candidates) .

Impurity Profiles and Regulatory Aspects

- Flecainide’s synthesis generates impurities such as 2,5-bis(trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide, which are closely monitored due to their structural similarity to the active pharmaceutical ingredient (API) . For 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide, analogous impurities (e.g., deaminated or over-alkylated derivatives) would require stringent control in pharmaceutical applications.

Biological Activity

4-Amino-3-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a trifluoroethoxy substituent on a benzamide backbone. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with various biomolecules.

The biological activity of 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide primarily involves:

- Interaction with Enzymes : The compound modulates the activity of specific enzymes, which can lead to various cellular responses. For instance, it has been noted for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Antibacterial and Antifungal Properties : Studies indicate that this compound exhibits antibacterial activity, making it a candidate for developing therapeutic agents against bacterial infections. Its structural characteristics allow it to interact effectively with bacterial membranes.

Table 1: Biological Activities of 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of compounds related to 4-amino-3-(2,2,2-trifluoroethoxy)benzamide on various cancer cell lines. The results indicated significant inhibition of cell growth in hematological and solid tumor models .

- Inhibition of Receptor Tyrosine Kinases : Research has shown that derivatives containing the benzamide fragment can inhibit receptor tyrosine kinases such as EGFR and HER-2. Compounds showed up to 92% inhibition at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

- Molecular Docking Studies : Docking studies have revealed that the compound interacts favorably with several protein targets involved in cancer progression. These studies provide insights into the binding affinities and mechanisms by which the compound exerts its biological effects .

Q & A

What are the critical steps for synthesizing 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide with high purity?

Answer:

The synthesis typically involves nitro reduction and etherification. For example:

- Step 1: Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate is prepared via nucleophilic substitution using trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate.

- Step 3: Hydrolysis of the methyl ester (e.g., NaOH/EtOH) produces the free carboxylic acid, followed by amidation (e.g., HATU/DIPEA with benzylamine).

Key considerations: - Use anhydrous conditions to minimize hydrolysis side reactions.

- Monitor reaction progress via TLC or HPLC to ensure complete reduction and ester hydrolysis.

How can researchers mitigate the formation of process-related impurities during synthesis?

Answer:

Common impurities (e.g., 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide) arise from incomplete substitution or residual intermediates. Strategies include:

- Optimizing reaction stoichiometry: Ensure excess trifluoroethyl iodide (1.5–2.0 eq.) to drive etherification to completion .

- Temperature control: Maintain 80–90°C during substitution to avoid over-alkylation.

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound from byproducts .

Data Example:

| Impurity Name | Source | Control Method |

|---|---|---|

| N-(Pyridin-2-ylmethyl) derivative | Residual pyridine in reaction | Post-synthesis recrystallization |

| Bis-trifluoroethoxy byproduct | Over-alkylation | Strict stoichiometric control |

What analytical techniques are recommended for characterizing 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide?

Answer:

- NMR spectroscopy: Confirm regiochemistry (e.g., δ 4.76 ppm for -OCH₂CF₃ protons in DMSO-d₆) and amine functionality (δ 5.70 ppm for -NH₂) .

- Mass spectrometry (ESI): Verify molecular weight (e.g., m/z 249.9 [M+H]⁺ for intermediates) .

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 230 nm .

- X-ray crystallography: Resolve ambiguous stereochemistry in derivatives .

How does the trifluoroethoxy group influence the compound’s physicochemical properties?

Answer:

The -OCH₂CF₃ group enhances:

- Lipophilicity: LogP increases by ~1.5 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability: Resistance to oxidative degradation due to strong C-F bonds .

- Electronic effects: Electron-withdrawing nature directs electrophilic substitution to the para position of the benzamide ring .

Experimental validation: - Solubility assays in PBS (pH 7.4) show limited aqueous solubility (<0.1 mg/mL), necessitating DMSO for in vitro studies .

What strategies resolve contradictions in reported biological activity data for derivatives?

Answer:

Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Impurity interference: Validate compound purity via HPLC before testing .

- Assay conditions: Standardize buffer pH, temperature, and co-solvent (e.g., DMSO ≤0.1% v/v).

- Structural analogs: Compare activity of 4-amino-3-(trifluoroethoxy)benzamide with its 2,5-bis-trifluoroethoxy counterpart to isolate substituent effects .

How can researchers assess the stability of 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide under physiological conditions?

Answer:

- Forced degradation studies: Expose the compound to:

- Acidic (0.1M HCl, 37°C): Monitor hydrolysis of the amide bond.

- Oxidative (3% H₂O₂): Check for deamination or ether cleavage.

- Long-term storage stability: Store at -20°C under argon; analyze degradation products monthly via HPLC .

Key finding:

The trifluoroethoxy group confers stability against hydrolysis but may degrade under UV light (λ >300 nm) .

What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Molecular docking (AutoDock Vina): Predict binding modes to target proteins (e.g., DNA gyrase) using the trifluoroethoxy group as a hydrophobic anchor .

- DFT calculations (Gaussian): Calculate electrostatic potential maps to rationalize regioselectivity in electrophilic reactions .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with biological activity .

How to troubleshoot low yields in amidation steps?

Answer:

Common issues and solutions:

- Incomplete activation: Use fresh coupling agents (e.g., HATU over EDCI) and activate the carboxylic acid for 10–15 min before adding the amine.

- Steric hindrance: Replace bulky amines (e.g., benzylamine) with smaller analogs (e.g., methylamine) .

- Side reactions: Add molecular sieves to sequester water in solvent-free amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.